

Application Note: UPLC-MS/MS Analysis of Meloxicam Impurity C

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Compound of Interest

Compound Name: Meloxicam Impurity C

Cat. No.: B568757

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Introduction

Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating various inflammatory conditions. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. **Meloxicam Impurity C**, chemically known as N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a potential process-related impurity or degradation product of Meloxicam.^[1] Its monitoring and quantification are essential for quality control in pharmaceutical manufacturing.

This application note presents a detailed protocol for the rapid and sensitive analysis of **Meloxicam Impurity C** using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method described herein is suitable for the identification and quantification of this impurity in bulk drug substances and pharmaceutical formulations.

Meloxicam Impurity C Profile:^[2]

- Chemical Name: N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
- CAS Number: 1262333-25-4

- Molecular Formula: $C_{15}H_{15}N_3O_4S_2$
- Molecular Weight: 365.43 g/mol

Experimental Protocols

Sample Preparation

A robust and straightforward sample preparation procedure is crucial for accurate and reproducible results.

Protocol for Drug Substance (Bulk Powder):

- Accurately weigh approximately 25 mg of the Meloxicam drug substance into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent (see section 2.2 for composition) and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the diluent and mix well.
- Filter the solution through a 0.22 μ m syringe filter into a UPLC vial.

Protocol for Pharmaceutical Formulations (Tablets):

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Meloxicam into a 50 mL volumetric flask.
- Follow steps 2-5 from the drug substance protocol.

UPLC-MS/MS Method

The following UPLC-MS/MS parameters are recommended for the analysis of **Meloxicam Impurity C**.

Chromatographic Conditions:

Parameter	Value
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	See Table 1
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μ L
Run Time	5 minutes
Diluent	Acetonitrile:Water (50:50, v/v)

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
3.0	5	95
4.0	5	95
4.1	95	5
5.0	95	5

Mass Spectrometry Conditions:

Parameter	Value
Mass Spectrometer	Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Data Acquisition	Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions should be optimized by infusing a standard solution of **Meloxicam Impurity C**. The precursor ion will be the protonated molecule $[M+H]^+$.

- **Meloxicam Impurity C** Precursor Ion (Q1): m/z 366.4
- **Meloxicam Impurity C** Product Ions (Q3): To be determined by product ion scan. Likely fragments would result from the cleavage of the amide bond or fragmentation of the thiazole ring. Two prominent and reproducible product ions should be selected for quantification and qualification.

Data Presentation

Quantitative data for the analysis of **Meloxicam Impurity C** should be summarized in a clear and structured format. The following tables provide templates for presenting validation and sample analysis data.

Table 2: Method Validation Parameters

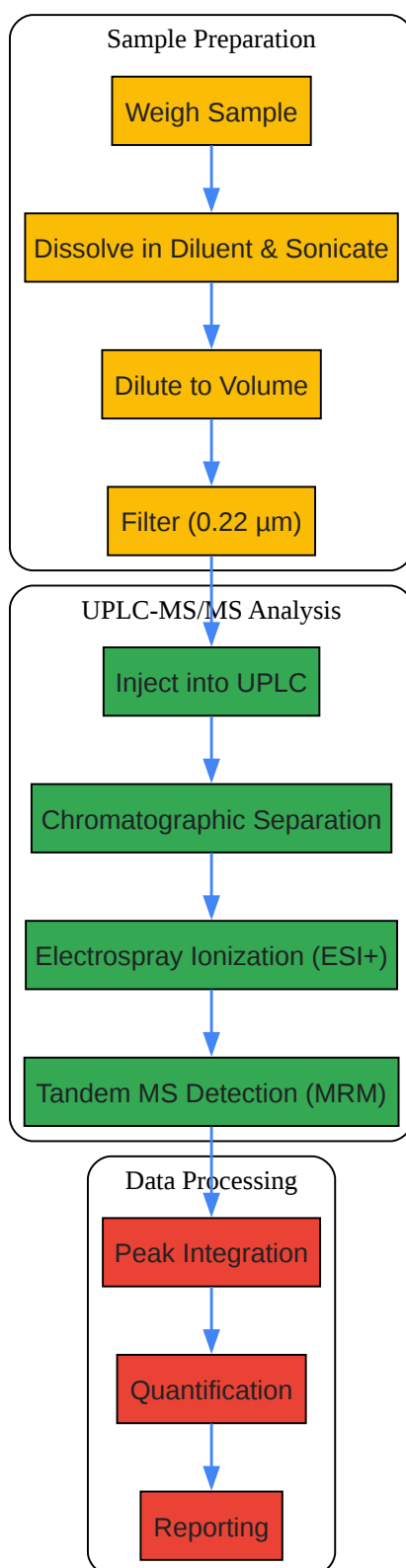
Parameter	Result	Acceptance Criteria
Linearity (r^2)	> 0.995	≥ 0.99
Limit of Detection (LOD)	e.g., 0.05 ng/mL	Reportable
Limit of Quantitation (LOQ)	e.g., 0.15 ng/mL	Reportable
Accuracy (% Recovery)	98.0 - 102.0%	80 - 120%
Precision (% RSD)	< 5.0%	$\leq 15\%$
Specificity	No interference at the retention time of the analyte	No co-eluting peaks

Table 3: Sample Analysis Results

Sample ID	Batch Number	Concentration of Meloxicam Impurity C (ppm)	Specification Limit (ppm)
Sample 1	B-123	45	≤ 150
Sample 2	B-124	38	≤ 150
Sample 3	B-125	52	≤ 150

Mandatory Visualizations

Experimental Workflow





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References

- 1. Meloxicam Impurity C | 1262333-25-4 | Benchchem [benchchem.com]
- 2. CAS 1262333-25-4 Meloxicam EP Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
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